3-(2-Chlorobenzyl)pyrrolidin-3-ol chemical structure and properties
3-(2-Chlorobenzyl)pyrrolidin-3-ol chemical structure and properties
The following technical guide details the chemical structure, synthesis, and properties of 3-(2-Chlorobenzyl)pyrrolidin-3-ol .
[1]
Executive Summary
3-(2-Chlorobenzyl)pyrrolidin-3-ol is a specialized heterocyclic scaffold characterized by a gem-disubstituted carbon at the 3-position of the pyrrolidine ring.[1] Unlike the more common N-benzylated analogs (1-benzylpyrrolidin-3-ol), this molecule features a quaternary center bearing both a hydroxyl group and a 2-chlorobenzyl moiety.[1] This structural motif is highly valued in medicinal chemistry for its ability to introduce conformational constraints, enhance metabolic stability by blocking the 3-position from oxidation, and target specific hydrophobic pockets in G-protein coupled receptors (GPCRs) and kinases.[1]
Chemical Identity & Structure
Nomenclature & Identifiers[1][2][3][4]
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IUPAC Name: 3-[(2-Chlorophenyl)methyl]pyrrolidin-3-ol[1]
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Common Name: 3-(2-Chlorobenzyl)-3-hydroxypyrrolidine[1]
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Molecular Formula:
[1][2][3] -
SMILES: OC1(CC2=CC=CC=C2Cl)CCNC1
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Key Structural Feature: 3,3-disubstitution (Quaternary Center)[1]
Structural Analysis
The molecule consists of a saturated five-membered nitrogen heterocycle (pyrrolidine).[1] The critical pharmacophore is the C3 carbon , which is a chiral center (in the enantiomeric forms) bonded to four distinct groups:
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The pyrrolidine methylene (C2).[3]
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A hydroxyl group (-OH).[1]
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A 2-chlorobenzyl group (methylene bridge to an ortho-chlorophenyl ring).[1]
Stereochemistry: The synthesis typically yields a racemate.[1] Enantiomers can be resolved via chiral HPLC or crystallized as diastereomeric salts (e.g., using tartaric acid).
Physicochemical Profile
The following properties are derived from structure-activity relationship (SAR) data for 3,3-disubstituted pyrrolidines.
| Property | Value (Estimated/Calc.) | Description |
| LogP (Octanol/Water) | 1.8 – 2.2 | Moderately lipophilic; suitable for CNS penetration.[1] |
| pKa (Basic Amine) | 9.4 – 9.8 | The secondary amine is protonated at physiological pH.[1] |
| pKa (Hydroxyl) | ~16 | The tertiary alcohol is non-acidic under physiological conditions.[1] |
| Topological Polar Surface Area (TPSA) | ~32 Ų | Indicates good membrane permeability (Rule of 5 compliant).[1] |
| H-Bond Donors | 2 | (Amine -NH, Alcohol -OH) |
| H-Bond Acceptors | 2 | (Amine -N-, Alcohol -O-) |
| Solubility | High (in acidic media) | Soluble in aqueous acid (as HCl salt); soluble in DMSO, MeOH.[1] |
Synthetic Pathways[1][6][7]
The synthesis of 3-(2-chlorobenzyl)pyrrolidin-3-ol requires the construction of the quaternary center.[1] The most robust method involves the Grignard addition to a protected 3-pyrrolidinone.[1]
Retrosynthetic Analysis[1]
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Target: 3-(2-Chlorobenzyl)pyrrolidin-3-ol[1]
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Disconnection: C3–Benzyl bond formation.[1]
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Precursors: N-Protected-3-pyrrolidinone + 2-Chlorobenzylmagnesium chloride.[1]
Detailed Protocol (Grignard Route)
Reagents:
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Substrate: N-Boc-3-pyrrolidinone (CAS: 101385-93-7) or N-Benzyl-3-pyrrolidinone.[1]
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Reagent: 2-Chlorobenzylmagnesium chloride (0.5 M in Et₂O/THF).[1]
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Solvent: Anhydrous Tetrahydrofuran (THF).[1]
Step-by-Step Methodology:
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Inert Atmosphere Setup: Flame-dry a 3-neck round-bottom flask and purge with Argon.[1]
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Grignard Preparation: (If not commercial) React 2-chlorobenzyl chloride with Mg turnings in dry ether. Iodine crystal may be used to initiate.
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Addition: Cool the Grignard solution to 0°C. Add N-Boc-3-pyrrolidinone (dissolved in THF) dropwise over 30 minutes. The stoichiometry should be 1.2 equivalents of Grignard to 1 equivalent of ketone to ensure completion.
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Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. The formation of the alkoxide intermediate occurs.
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Quench: Cool to 0°C and quench carefully with saturated aqueous
. -
Extraction: Extract with Ethyl Acetate (3x). Wash organics with brine, dry over
, and concentrate.ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted"> -
Deprotection (if N-Boc): Dissolve the intermediate in DCM and add Trifluoroacetic acid (TFA) (1:1 ratio).[1] Stir for 1 hour. Evaporate volatiles.[1][5]
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Purification: Neutralize with
and extract. Purify the free base via column chromatography (DCM/MeOH/ ).
Synthesis Diagram[1]
Caption: Grignard-mediated synthesis of the 3,3-disubstituted pyrrolidine scaffold.
Pharmacological Applications[1][4][8][9]
Drug Discovery Scaffold
This molecule serves as a versatile "fragment" in fragment-based drug design (FBDD).[1]
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Conformational Constraint: The gem-disubstitution locks the pyrrolidine ring into a specific pucker, reducing the entropic penalty upon binding to a receptor.
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GPCR Antagonists: The 2-chlorobenzyl group mimics the hydrophobic side chains found in ligands for receptors such as CCR5 (chemokine receptor) and Muscarinic Acetylcholine Receptors (mAChRs) .[1]
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Kinase Inhibition: The pyrrolidine nitrogen can form hinge-region hydrogen bonds, while the chlorobenzyl group occupies the hydrophobic "back pocket" of the ATP binding site.
Metabolic Stability
Substitution at the 3-position blocks metabolic oxidation.[1] Unsubstituted pyrrolidines are often rapidly oxidized to lactams or hydroxylated at the 3-position by Cytochrome P450 enzymes.[1] The presence of the quaternary center prevents this, extending the half-life (
Safety & Handling
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Hazard Classification: Irritant (Skin/Eye).[1]
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H-Statements:
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Storage: Store under inert gas (Nitrogen/Argon) at 2–8°C. Hygroscopic as the hydrochloride salt.
References
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PubChem. 3-Pyrrolidinol, 3-(p-chlorobenzyl)-, hydrochloride (Compound Summary).[1][3] National Library of Medicine. Available at: [Link] (Accessed 2026-02-17).[1]
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Larduinat, M., et al. (2023).[8] Ir-Catalyzed Synthesis of Functionalized Pyrrolidines and Piperidines Using the Borrowing Hydrogen Methodology. The Journal of Organic Chemistry. Available at: [Link].[1][8]
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ChemRxiv. Direct synthesis of functionalized 3-pyrrolidines and 4-piperidines using the borrowing hydrogen methodology.[1] Available at: [Link].[1]
Sources
- 1. (3S)-pyrrolidin-3-ol | C4H9NO | CID 2733874 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1-(2-Chlorobenzyl)pyrrolidine | C11H14ClN | CID 409434 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 3-Pyrrolidinol, 3-(p-chlorobenzyl)-, hydrochloride | C11H15Cl2NO | CID 3051531 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. molcore.com [molcore.com]
- 5. researchmgt.monash.edu [researchmgt.monash.edu]
- 6. chemscene.com [chemscene.com]
- 7. pure-synth.com [pure-synth.com]
- 8. pubs.acs.org [pubs.acs.org]
